6-Isopropylindole-3-carboxaldehyde
Overview
Description
6-Isopropylindole-3-carboxaldehyde (IPI-2Al) is an organic compound with the chemical formula C12H13NO . It belongs to the indole family of compounds and is a useful building block for synthesizing more complex organic molecules due to its broad range of reactivity.
Molecular Structure Analysis
The molecular structure of 6-Isopropylindole-3-carboxaldehyde is represented by the formula C12H13NO . The IUPAC name for this compound is 6-propan-2-yl-1H-indole-3-carbaldehyde .Physical And Chemical Properties Analysis
6-Isopropylindole-3-carboxaldehyde is a pale yellow liquid with a strong odor. It has a melting point of 144-148°C . It is sparingly soluble in water but readily soluble in most organic solvents.Scientific Research Applications
Synthesis and Chemical Reactions
6-Isopropylindole-3-carboxaldehyde is a compound that plays a significant role in various synthetic and chemical reactions. Cravotto et al. (2006) explored the allylindation of 1H-indole-3-carboxaldehyde, a process closely related to the chemical structure and reactivity of 6-Isopropylindole-3-carboxaldehyde, in aqueous Barbier-like conditions (Cravotto et al., 2006). Similarly, Kumar et al. (2002, 2003) conducted studies on indole-3-carboxaldehydes, investigating their reactivity in indium-mediated deoxygenative diallylation and ternary reactions, which provide insights into the potential applications and reactivity of 6-Isopropylindole-3-carboxaldehyde in similar contexts (Kumar et al., 2002), (Kumar et al., 2003).
Catalysis and Enantioselective Synthesis
In the field of catalysis and enantioselective synthesis, Du et al. (2014) reported on the catalytic, enantioselective hydroacylations of N-allylindole-2-carboxaldehydes, which are structurally related to 6-Isopropylindole-3-carboxaldehyde. Their work highlights the potential of such compounds in the synthesis of complex, polycyclic nitrogen heterocycles (Du et al., 2014).
Spectroscopic Analysis
Flakus et al. (2011) conducted a study on the polarized IR spectra of indole-3-carboxaldehyde and related compounds, providing valuable insights into the spectral properties of 6-Isopropylindole-3-carboxaldehyde. Their research contributes to the understanding of hydrogen bond interactions and vibrational exciton coupling in such molecules (Flakus et al., 2011).
Safety And Hazards
6-Isopropylindole-3-carboxaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 according to the GHS classification . It may cause skin and eye irritation and may be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-propan-2-yl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUTJHDGBYGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylindole-3-carboxaldehyde | |
CAS RN |
170489-34-6 | |
Record name | 6-Isopropylindole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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